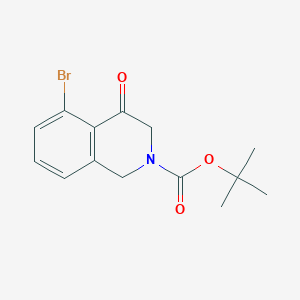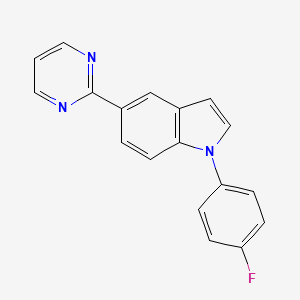![molecular formula C8H7BrClN3 B13938042 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the pyrazolo[1,5-a]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is used in the development of advanced materials with specific photophysical properties.
作用机制
The mechanism of action of 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-4,6-dimethylaniline
- 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine
- Pyrrolopyrazine derivatives
Uniqueness
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other similar compounds
属性
分子式 |
C8H7BrClN3 |
|---|---|
分子量 |
260.52 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-3-13-6(8(10)11-4)5(2)7(9)12-13/h3H,1-2H3 |
InChI 键 |
LQGDMDBMMQKQIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=C(C(=N2)Br)C)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


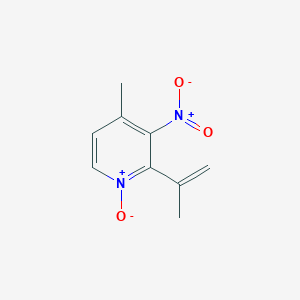
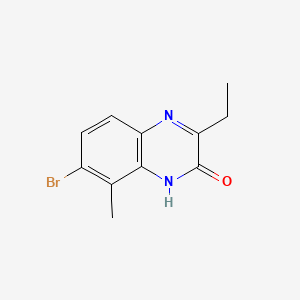
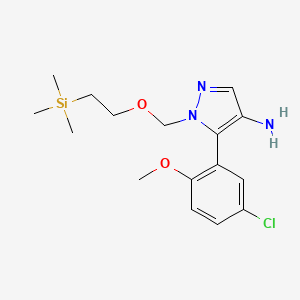
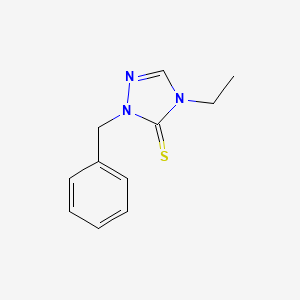
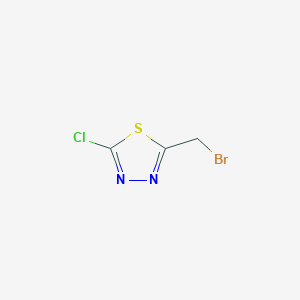



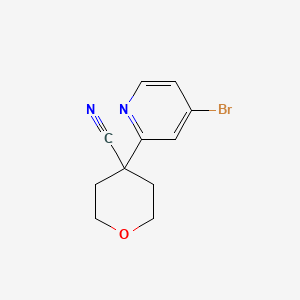
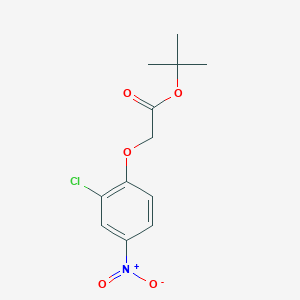
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

